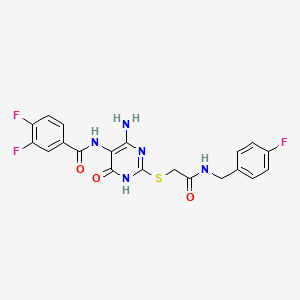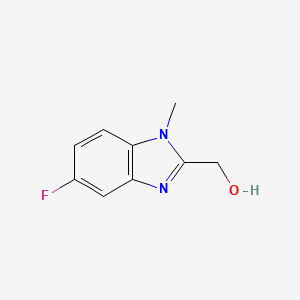
(N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the nitrogen atom, a fluorine atom at the 5-position, and a methanol group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methylation of the Nitrogen Atom: The nitrogen atom can be methylated using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methanol Group: The methanol group can be introduced by reacting the benzimidazole derivative with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the synthesis of dyes and pigments.
- Employed as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, increasing its potency.
Comparación Con Compuestos Similares
5-Fluoro-2-methylbenzimidazole: Similar structure but lacks the methanol group.
N-Methylbenzimidazole: Similar structure but lacks the fluorine and methanol groups.
2-Methylbenzimidazole: Lacks both the fluorine and methanol groups.
Uniqueness:
- The presence of both the fluorine atom and the methanol group makes (N-Methyl-5-fluoro-1H-benzimidazole-2-yl)-methanol unique.
- The combination of these functional groups enhances its reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H9FN2O |
|---|---|
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
(5-fluoro-1-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |
Clave InChI |
UBMWVWSUCLKSEC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)N=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


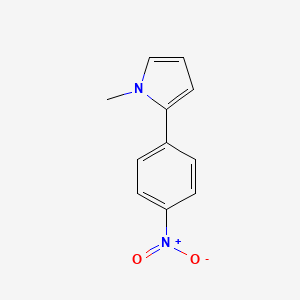
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)

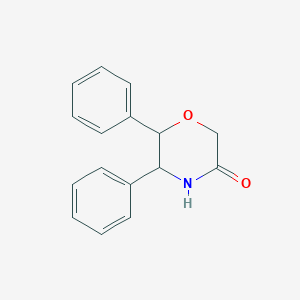
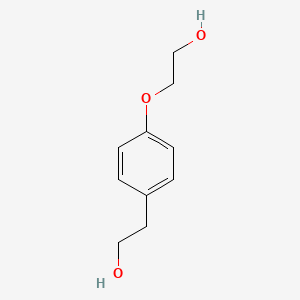
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
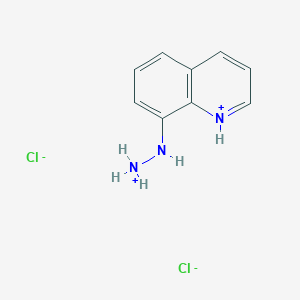

![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)
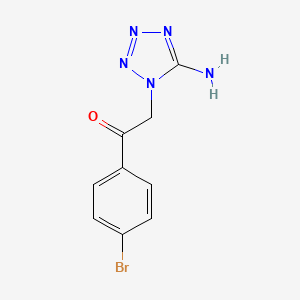
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)
